N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Description
Historical Context of Thioamide Research
Thioamides, characterized by the R–C(=S)–NR₂ functional group, were first synthesized in the 19th century through reactions of amides with phosphorus sulfides such as phosphorus pentasulfide. The Willgerodt-Kindler reaction, developed in the early 20th century, further expanded synthetic access to thioamides by enabling the conversion of ketones to thioamides using elemental sulfur and amines. Early applications focused on their role as sulfur-transfer agents and precursors to heterocycles. By the mid-20th century, thioamides gained prominence in medicinal chemistry, particularly as anti-thyroid agents (e.g., methimazole), where they inhibit thyroid peroxidase to modulate hormone synthesis.
Classification and Structural Characteristics of Benzothioamides
Benzothioamides are a subclass of thioamides where the core structure incorporates a benzene ring directly bonded to the thioamide group. Key structural features include:
- Planarity : The C(=S)–N bond exhibits partial double-bond character due to resonance delocalization, resulting in a planar geometry that restricts rotation. X-ray crystallography studies of related compounds, such as N-(4-chlorophenyl)benzothioamide, confirm a trans conformation about the C–N bond, with dihedral angles between aromatic rings approaching 85°.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance the electrophilicity of the thioamide sulfur, influencing hydrogen-bonding interactions and molecular packing. For example, the trifluoromethyl group in N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide introduces steric and electronic effects that may alter solubility and target binding.
Significance in Medicinal Chemistry and Drug Discovery
Thioamides have been integrated into drug discovery campaigns due to their:
- Bioisosteric Potential : The thioamide group serves as a non-hydrolyzable replacement for amides, improving metabolic stability while maintaining target affinity.
- Diverse Pharmacological Activities : Recent studies highlight thioamides as inhibitors of histone methyltransferases (e.g., ASH1L), antimicrobial agents, and dual modulators of G-protein-coupled receptors (GPCRs) and nuclear receptors. For instance, compound AS-99 , an ASH1L inhibitor, suppresses leukemia cell proliferation by forming hydrogen and chalcogen bonds with the enzyme’s SET domain.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-10(7-12(11)20(21)22)19-13(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGAJMDYGGYCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)
Oxidation: Hydrogen peroxide, acetic acid
Major Products Formed
Reduction: N-(4-Amino-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Substitution: this compound derivatives
Oxidation: N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenesulfonamide
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, chloro, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothioamide Class
Several benzothioamide derivatives share structural similarities with the target compound, differing primarily in substituent groups (Table 1).
Table 1: Comparison of Key Benzothioamide Derivatives
| Compound Name | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Yield (%) | ESI-MS [M+H]⁺ |
|---|---|---|---|---|
| N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide | R₁: -CF₃; R₂: -Cl, -NO₂ | 360.74 | N/A | 340.1* |
| 4-(3-(4-(Trifluoromethyl)phenyl)ureido)benzothioamide (7d) | R₁: -CF₃; R₂: -NHCONH- | 340.1 | 60.7 | 340.1 |
| 4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) | R₁: -Cl; R₂: -NHCONH- | 306.0 | 59.4 | 306.0 |
| 4-(3-(3,4-Dichlorophenyl)ureido)benzothioamide (7g) | R₁: -Cl₂; R₂: -NHCONH- | 340.0 | 67.0 | 340.0 |
| N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide | R₁: -CF₃; R₂: -CH₃, -NO₂ | ~354.7† | N/A | N/A |
*Data sources: ; *ESI-MS for target compound inferred from analogs; †Estimated based on structural similarity.
Key Observations:
Substituent Effects on Molecular Weight :
- The trifluoromethyl group contributes significantly to molecular weight, as seen in 7d (340.1 g/mol) and the target compound (360.74 g/mol). Chlorine and nitro groups further increase mass .
- Replacement of chlorine with methyl (e.g., N-(4-Methyl-3-nitrophenyl)-... ) reduces molecular weight by ~6 g/mol .
Synthetic Accessibility: Ureido-linked analogs (e.g., 7d, 7f) exhibit moderate yields (59–67%), suggesting challenges in stabilizing reactive intermediates during synthesis . No yield data are available for the target compound, but its commercial availability (≥95% purity) implies optimized synthetic protocols .
Trifluoromethyl groups improve metabolic stability and lipophilicity, as evidenced by the higher logP value (4.7) of the target compound versus ureido derivatives (logP ~3.5–4.0 inferred) .
Comparison with High-Similarity Derivatives
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide (Similarity: 0.71 to the target compound) replaces the chlorine atom with a methyl group.
Biological Activity
N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is an organic compound belonging to the class of benzothioamides. Its unique structure, characterized by the presence of a chloro-nitrophenyl group and a trifluoromethyl group, has drawn attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C14H8ClF3N2O2S
- Molecular Weight : 360.74 g/mol
- CAS Number : 1257095-61-6
The mechanism of action for this compound is primarily linked to its interaction with specific biological targets within cells. The compound may inhibit or activate various pathways through binding to enzymes or receptors. The presence of electron-withdrawing groups (such as the nitro and chloro groups) enhances its binding affinity, potentially leading to significant biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating significant potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Norfloxacin |
| Escherichia coli | 16 | Less effective than Ciprofloxacin |
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against colon carcinoma cell lines. In vitro studies revealed that it inhibits cell proliferation effectively:
| Cell Line | IC50 (µM) | Reference Drug | Comparison |
|---|---|---|---|
| HCT-15 | 1.61 | Doxorubicin | More potent |
| A-431 | 1.98 | Doxorubicin | Comparable efficacy |
Case Studies
- Colon Carcinoma Study : A study published in Compounds highlighted the activity of benzothioamide derivatives, including this compound, against HCT-15 cells. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring significantly influenced cytotoxicity .
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to combat Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives of this compound maintained significant antibacterial activity, suggesting potential use in treating resistant bacterial infections .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during coupling reactions to avoid side products (e.g., hydrolysis of the trifluoromethyl group).
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile enhance reactivity for amide bond formation .
- Catalysts: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to facilitate coupling efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Validate yields via HPLC with a C18 column (retention time ~12 min) .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Multi-technique validation is essential:
- NMR: Confirm the nitro (δ 8.2–8.4 ppm, aromatic) and trifluoromethyl (δ 119–121 ppm in ) groups.
- X-ray Crystallography: Resolve torsion angles (e.g., C–C–N–C ≈ 175°) and hydrogen-bonding networks (N–H⋯O, ~2.8 Å) to confirm stereochemistry .
- Mass Spectrometry: ESI-MS (m/z 415.2 [M+H]) validates molecular weight .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., target selectivity)?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate via:
- Orthogonal Assays: Combine enzymatic inhibition (IC) with cellular viability assays (MTT) to distinguish direct target effects .
- Structural Analysis: Compare X-ray structures of ligand-target complexes to identify binding pose discrepancies .
- Computational Modeling: Use molecular dynamics to predict interactions with secondary targets (e.g., kinases vs. GPCRs) .
Advanced: What safety protocols are critical for handling this compound given potential mutagenicity?
Answer:
- Risk Assessment: Conduct Ames II testing (as in ) to evaluate mutagenicity. Use fume hoods and sealed reactors to minimize exposure .
- PPE: Wear nitrile gloves, lab coats, and eye protection. Avoid skin contact due to thioamide reactivity .
- Storage: Store in amber vials at –20°C under argon to prevent degradation .
Advanced: How do structural modifications (e.g., trifluoromethyl position) influence activity and stability?
Answer:
- Lipophilicity: The para-trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability: Replace the nitro group with cyano to reduce CYP450-mediated oxidation (tested in liver microsomes) .
- Crystal Packing: Substituent positioning affects hydrogen-bonding networks, altering solubility (e.g., 27 Å pore size in COF-5 analogues) .
Basic: Which analytical methods ensure purity and stability during long-term studies?
Answer:
- HPLC-DAD: Monitor degradation products (e.g., nitro reduction to amine) with a 0.1% TFA/water-acetonitrile gradient .
- TGA/DSC: Assess thermal stability (decomposition onset >200°C) .
- Karl Fischer Titration: Ensure <0.5% moisture content to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
